molecular formula C10H4O3S2 B1445906 8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione CAS No. 1043023-52-4

8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione

Cat. No.: B1445906
CAS No.: 1043023-52-4
M. Wt: 236.3 g/mol
InChI Key: UGFYLGZFYCTMFU-UHFFFAOYSA-N
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Description

Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione is a heterocyclic compound with the molecular formula C10H4O3S2. It is characterized by a fused ring system that includes thiophene and oxepine units.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione typically involves the cyclization of 2,2’-bithiophene-3,3’-dicarboxylic anhydride. One common method includes the reaction of 2,2’-bithiophene-3,3’-dicarboxylic acid with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxepine-dione structure .

Industrial Production Methods: While specific industrial production methods for Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve high yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxepine ring to more saturated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The compound’s electronic properties are influenced by the presence of sulfur atoms in the thiophene rings, which enhance its conductivity and stability. The oxepine ring contributes to the overall planarity and conjugation, making it an effective component in electronic devices .

Comparison with Similar Compounds

Uniqueness: Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione is unique due to its oxepine ring, which imparts distinct electronic properties and enhances its applicability in organic electronics compared to other thiophene-based compounds .

Properties

IUPAC Name

8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O3S2/c11-9-5-1-3-14-7(5)8-6(2-4-15-8)10(12)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFYLGZFYCTMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)OC(=O)C3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043023-52-4
Record name Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diacid (3) (12.6 g, 49.4 mmol) was stirred in 100 mL of acetic anhydride at reflux for 6 h. Upon cooling to 0° C., the solid was collected by filtration, washed with 20 mL of cold acetic anhydride, and dried in vacuo at 120° C. overnight. The resulting light yellow crystals (11.4 g, 98% yield) were used without further purification. Anal. Calcd. for C10H4O3S2: C, 50.84; H, 1.71. Found: C, 50.78; H, 1.66; 1H NMR (CDCl3): 7.68 (d, J=4.0 Hz, 2H), 7.40 (d, J=5.0 Hz, 2H); m.p. 260-263° C.; MS (EI): m/z (%) 235.96 (100) [M+].
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione
Reactant of Route 2
8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione
Reactant of Route 3
8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione
Reactant of Route 4
8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione
Reactant of Route 5
8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione
Reactant of Route 6
8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione

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